Peficitinib (ASP015K) is a small molecule classified as a pan-JAK inhibitor, exhibiting potent inhibition of all four JAK family kinases (JAK1, JAK2, JAK3, and TYK2) []. While initially developed for rheumatoid arthritis, its mechanism of action has spurred research into its potential for other autoimmune conditions like systemic sclerosis []. In scientific research, peficitinib serves as a valuable tool for elucidating the role of the JAK-STAT signaling pathway in various cellular processes, including inflammation, proliferation, and chemotaxis []. This analysis specifically focuses on its scientific research applications, excluding drug dosage, usage, and side effects.
The synthesis of peficitinib involves multiple steps that start from commercially available starting materials. The key synthetic route includes the formation of a pyrrolopyridine core, which is then functionalized to introduce necessary substituents. Specific conditions such as temperature, solvent choice, and catalysts are optimized to achieve high yields and purity.
Industrial production follows similar synthetic routes but is scaled up significantly while maintaining stringent quality control measures .
The molecular formula for peficitinib is C₁₄H₁₅N₃O, and its molecular weight is approximately 241.29 g/mol. The compound features a pyrrolopyridine core structure that plays a crucial role in its biological activity.
Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and single-crystal X-ray crystallography have been used to elucidate its structure .
Peficitinib undergoes several types of chemical reactions:
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Careful control of reaction conditions ensures the integrity of the compound during transformations .
Peficitinib exerts its therapeutic effects through inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. By blocking this pathway, it effectively reduces the activation and proliferation of inflammatory cells involved in rheumatoid arthritis.
Relevant analyses include stability studies under various environmental conditions to determine shelf-life and storage requirements .
Peficitinib is primarily used in clinical settings for the treatment of moderate to severe rheumatoid arthritis in patients who have not responded adequately to other disease-modifying anti-rheumatic drugs. Its mechanism allows it to effectively manage symptoms by targeting underlying inflammatory processes.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3